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Application Notes: Dasatinib as a Chemical Probe
for BCR-ABL
Introduction

Chronic Myeloid Leukemia (CML) is a type of cancer characterized by the presence of the

Philadelphia chromosome, a cytogenetic abnormality resulting from a reciprocal translocation

between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL fusion gene,

which encodes a constitutively active, non-receptor tyrosine kinase.[1] The deregulated kinase

activity of the BCR-ABL protein is the primary driver of CML, promoting uncontrolled cell

proliferation and inhibiting apoptosis through the activation of multiple downstream signaling

pathways.[1][2]

Dasatinib (marketed as Sprycel®) is a potent, second-generation, small-molecule inhibitor of

the BCR-ABL tyrosine kinase.[3][4] It is approved for the treatment of CML in patients who are

resistant or intolerant to the first-generation inhibitor, imatinib.[1][5] Dasatinib functions by

binding to the ATP-binding site of the ABL kinase domain, effectively blocking its catalytic

activity.[1] Unlike imatinib, which primarily recognizes the inactive conformation of the kinase,

Dasatinib can inhibit both the active and inactive conformations of BCR-ABL, contributing to its

increased potency and broader efficacy against imatinib-resistant mutations.[1][2] In vitro

studies have shown Dasatinib to be over 325 times more potent than imatinib against wild-type

BCR-ABL.[1][4] These properties make Dasatinib an invaluable chemical probe for studying

BCR-ABL signaling and for the development of novel anti-leukemia therapies.
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Data Presentation
The inhibitory activity of Dasatinib against BCR-ABL and other selected kinases is summarized

below. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.

Target Kinase IC50 (nM)
Cell Line / Assay
Type

Reference

c-ABL 8 - 9 Kinase Assay [3]

Wild-Type BCR-ABL < 3 Cell-based Assay [4][6]

Imatinib-Resistant

BCR-ABL Mutants

(most)

< 3 Cell-based Assay [4][6]

BCR-ABL (T315I

Mutant)
> 60 Cell-based Assay [6]

Lck < 1 Kinase Assay [7]

c-KIT 4 - 20
Kinase/Cell-based

Assay
[8]

PDGFRβ 15 - 30
Kinase/Cell-based

Assay
[8]

Experimental Protocols
Protocol 1: In Vitro BCR-ABL Kinase Assay
This protocol describes a method to directly measure the inhibitory effect of Dasatinib on the

enzymatic activity of the BCR-ABL kinase using a purified, recombinant enzyme.

Objective: To determine the IC50 value of Dasatinib for BCR-ABL kinase.

Materials:

Recombinant human ABL1 kinase domain
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Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Brij-35)

ATP (Adenosine triphosphate)

Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1 or a specific peptide substrate like

ABLtide)

Dasatinib (stock solution in DMSO)

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

384-well white assay plates

Procedure:

Compound Preparation: Prepare a serial dilution of Dasatinib in kinase buffer. The final

concentration may range from 0.01 nM to 10 µM. Include a DMSO-only vehicle control.

Reaction Setup:

Add 2.5 µL of the Dasatinib serial dilutions or vehicle control to the wells of a 384-well

plate.

Add 2.5 µL of a solution containing the kinase substrate and recombinant ABL1 enzyme in

kinase buffer.

Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the

kinase.

Initiate Kinase Reaction: Add 5 µL of ATP solution (at a concentration close to the Km for

ABL1) to each well to start the reaction.

Incubation: Incubate the plate at room temperature for 60 minutes.

Signal Detection: Stop the reaction and detect the amount of ADP produced (which is

proportional to kinase activity) by following the manufacturer's instructions for the ADP-Glo™

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed

by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

Subtract the background luminescence (no enzyme control) from all readings.

Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a

control with a high concentration of a potent inhibitor (or no enzyme) as 0% activity.

Plot the percent inhibition against the logarithm of the Dasatinib concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay
This protocol uses the K562 cell line, a human CML cell line that is positive for the BCR-ABL

fusion protein, to assess the anti-proliferative effects of Dasatinib.[9]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of Dasatinib in BCR-

ABL-positive cells.

Materials:

K562 cells[9]

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

Dasatinib (10 mM stock in DMSO)

96-well clear, flat-bottom cell culture plates

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

or MTT reagent[10][11]

Microplate reader
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Procedure:

Cell Seeding: Culture K562 cells to approximately 80% confluency. Count the cells and

adjust the density to 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into

each well of a 96-well plate.[10]

Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to

attach and resume growth.

Drug Treatment:

Prepare serial dilutions of Dasatinib in complete culture medium from the 10 mM stock.

Typical final concentrations range from 0.1 nM to 10 µM.[10]

Carefully remove the old medium and add 100 µL of medium containing the various

concentrations of Dasatinib. Include a vehicle control (DMSO) and a no-cell background

control.[10]

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[10]

MTS/MTT Addition: Add 20 µL of MTS reagent to each well.[10][11] Incubate for 1-4 hours at

37°C until a color change is apparent.[10][11]

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]

Data Analysis:

Subtract the average absorbance of the no-cell background wells from all other wells.

Calculate the percentage of cell viability for each concentration relative to the vehicle

control (100% viability).

Plot the percent viability against the logarithm of the Dasatinib concentration and use non-

linear regression to calculate the GI50 value.

Protocol 3: Western Blotting for Phosphorylation of
CrkL
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This protocol is used to confirm the inhibition of BCR-ABL kinase activity within cells by

measuring the phosphorylation status of its direct downstream substrate, Crk-like protein

(CrkL).[12]

Objective: To qualitatively or quantitatively assess the inhibition of BCR-ABL signaling by

Dasatinib in K562 cells.

Materials:

K562 cells

6-well cell culture plates

Dasatinib (10 mM stock in DMSO)

Ice-cold Phosphate-Buffered Saline (PBS)

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE equipment and reagents

PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: Rabbit anti-phospho-CrkL (Tyr207), Rabbit anti-CrkL

Loading control antibody: Mouse anti-β-Actin

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

Enhanced Chemiluminescence (ECL) detection reagent

Procedure:
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Cell Culture and Treatment: Seed K562 cells in 6-well plates and grow until they reach 70-

80% confluency. Treat the cells with various concentrations of Dasatinib (e.g., 0, 1, 10, 100

nM) for 2 to 6 hours.[10]

Cell Lysis:

Wash the cells once with ice-cold PBS.

Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the

lysate to a microcentrifuge tube.[10]

Incubate on ice for 30 minutes.[10]

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[10]

Protein Quantification: Transfer the supernatant to a new tube and determine the protein

concentration using a BCA assay.[10]

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli

sample buffer and boil at 95-100°C for 5 minutes.

SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% polyacrylamide gel and run

until the dye front reaches the bottom.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking and Antibody Incubation:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibody against phospho-CrkL (diluted in blocking

buffer) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room

temperature.
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Detection: Wash the membrane three times with TBST. Apply ECL reagent and visualize the

bands using a chemiluminescence imaging system.

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped

and re-probed for total CrkL and a loading control like β-actin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1674082?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

